molecular formula C12H9FN2O4 B8238545 (E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate

(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate

Cat. No.: B8238545
M. Wt: 264.21 g/mol
InChI Key: SZSGDSOTTJBMIM-NSCUHMNNSA-N
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Description

(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate is a high-value indole derivative serving as a versatile building block in medicinal chemistry and organic synthesis. This compound features a nitrovinyl group at the 3-position of the indole scaffold, a structure recognized as a privileged scaffold in drug discovery due to its presence in numerous biologically active molecules and its ability to bind with high affinity to multiple receptors . Its primary research application is as a key synthetic intermediate. It is notably used in the preparation of novel ligands for serotonin receptors (5-HT 1A and 5-HT 2A ), which are prominent targets for developing therapies for central nervous system disorders such as depression, anxiety, and schizophrenia . Furthermore, this nitrovinylindole is a crucial precursor in innovative synthetic pathways, particularly in microwave-assisted electrocyclic cyclizations, for constructing complex nitrogen-containing heterocycles like β-carbolines . The β-carboline motif is a fundamental structural subunit found in many natural products and synthetic compounds with a broad spectrum of documented biological activities, opening avenues for research in antiviral and neuropharmacological agent development . Researchers will find this compound particularly useful for exploring new chemical spaces in drug design. The indole nucleus is known for its diverse biological activities, including potential antiviral, anti-inflammatory, and anticancer properties, making this intermediate a valuable asset for constructing compound libraries for biological screening . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Ensure proper handling in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

methyl 6-fluoro-3-[(E)-2-nitroethenyl]-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4/c1-19-12(16)9-4-8(13)5-10-11(9)7(6-14-10)2-3-15(17)18/h2-6,14H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSGDSOTTJBMIM-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)NC=C2C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C2C(=CC(=C1)F)NC=C2/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis for Intermediate Formation

The first step converts 3-fluoro-5-hydrazino-benzoic acid methyl ester (Compound A) into 6-fluoro-3-formyl-1H-indole-4-carboxylate (Compound B) using malondialdehyde under acidic conditions.

Reaction Conditions

ParameterOptimal Range
SolventWater (preferred), methanol, ethanol
CatalystFormic acid, sulfuric acid, phosphoric acid
BufferSodium hydrogen phosphate, potassium acetate
Temperature40–80°C
Reaction Time2–8 hours
Yield65.8–84.6%

Example Protocol

  • Reactants : 9.20 g Compound A + 6.49 g malondialdehyde

  • Catalyst : 90% formic acid (1.15 g)

  • Buffer : Sodium hydrogen phosphate (21.30 g)

  • Solvent : 50 mL water

  • Outcome : 84.6% yield of Compound B at 40°C over 5 hours.

Nitrovinyl Group Introduction

Compound B undergoes condensation with nitromethane in the presence of ammonium acetate to yield the target product.

Reaction Parameters

ParameterOptimal Range
SolventNitromethane (excess acts as solvent)
CatalystAmmonium acetate
Temperature50–70°C
Reaction Time2–5 hours
Yield70.8–90.7%

Example Protocol

  • Reactants : 8.85 g Compound B + 80 mL nitromethane

  • Catalyst : 15.42 g ammonium acetate

  • Conditions : 60°C reflux for 3 hours

  • Outcome : 90.7% yield of target compound.

Mechanistic Insights

Fischer Indole Cyclization

The reaction proceeds via:

  • Hydrazone formation between Compound A and malondialdehyde.

  • Cyclization catalyzed by acid to form the indole ring.

  • Aromatic electrophilic substitution at the C3 position, facilitated by the fluorine directive effect.

Nitrovinyl Condensation

The aldehyde group of Compound B reacts with nitromethane in a Henry reaction-like mechanism :

  • Nucleophilic attack by nitromethane on the aldehyde carbon.

  • Dehydration to form the nitrovinyl group, stabilized by the conjugated indole system.

Optimization Strategies

Solvent and Catalyst Screening

Comparative data from patent examples:

ExampleSolventCatalystTemp (°C)Yield (%)Purity (%)
1WaterFormic acid4084.698.3
2WaterFormic acid8074.894.4
4MethanolSulfuric acid5075.292.6
5EthanolPhosphoric acid7081.397.4

Key Findings :

  • Aqueous systems favor higher yields due to better solubility of buffers.

  • Formic acid outperforms mineral acids in purity metrics.

Molar Ratio Adjustments

The patent identifies ideal stoichiometry:

  • Compound A : malondialdehyde : catalyst : buffer = 1.0 : 1.5–2.5 : 0.1–0.6 : 2.0–4.0 .

  • Excess nitromethane (20–30 eq) ensures complete conversion in Step 2.

Characterization and Quality Control

Spectroscopic Data

1H NMR (d6-DMSO) :

  • δ 12.68 (s, 1H, NH indole)

  • δ 9.07 (d, J = 13.3 Hz, 1H, nitrovinyl CH)

  • δ 8.55 (s, 1H, H-2 indole)

  • δ 3.90 (s, 3H, methyl ester).

HPLC Purity : 95.7% (area normalization).

Impurity Profiling

Common byproducts include:

  • Nitroethyl derivatives : From incomplete dehydration.

  • Di-substituted indoles : Due to over-condensation.

Comparative Analysis with Prior Art

ParameterPatent MethodTraditional Methods
Reaction Steps23–4
Catalytic SystemAcid/bufferPd-mediated coupling
Overall Yield75–90%50–65%
ScalabilityIndustrial-readyLab-scale only

Advantages of Patent Route :

  • Avoids hazardous reagents like DMFDMA.

  • Reduces reliance on transition metal catalysts.

Challenges and Solutions

Exothermic Reactions

  • Issue : Rapid heat release during indole cyclization.

  • Mitigation : Controlled addition of malondialdehyde and temperature staging.

Stereochemical Control

  • E/Z Selectivity : The reaction exclusively produces the E-isomer due to conjugation with the indole ring.

Industrial Implementation

Process Economics

  • Raw material cost: $120–150/kg (vs. $300+/kg for earlier routes).

  • Waste reduction: 40% lower solvent consumption vs. prior methods .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrovinyl group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of 6-fluoro-3-(2-aminovinyl)-1H-indole-4-carboxylate.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate is being investigated for its potential antimicrobial and anticancer properties. The structural similarity to bioactive indole derivatives suggests that it may interact with biological targets, leading to therapeutic effects.

Anticancer Activity

Research indicates that this compound may serve as an intermediate in the synthesis of drugs like Rucaparib, a known PARP inhibitor used in cancer therapy. Studies have shown that compounds similar to this compound exhibit significant antitumor activity against various cancer cell lines, highlighting its potential as a lead compound in drug development .

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group using agents like lithium aluminum hydride.
  • Substitution : The fluorine atom can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives.
    These reactions enhance its utility as a building block in organic synthesis .

The mechanism of action involves bioreduction of the nitrovinyl group, forming reactive intermediates that may interact with cellular components, potentially leading to biological effects such as enzyme modulation and receptor interaction .

Case Study 1: Anticancer Evaluation

A study by the National Cancer Institute evaluated the anticancer activity of compounds related to this compound through a single-dose assay across a panel of cancer cell lines. The results indicated significant growth inhibition, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis and Derivatives

Research focused on synthesizing derivatives of this compound has demonstrated that modifications to the structure can lead to enhanced biological activity. For instance, replacing certain functional groups has yielded compounds with improved antimicrobial properties .

Mechanism of Action

The mechanism of action of (E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The nitrovinyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and similarities:

Compound Name / CAS No. Core Structure Positional Substituents Similarity Score Key Differences vs. Target Compound Reference
Methyl 6-fluoro-1H-indole-4-carboxylate [1082040-43-4] Indole 6-F, 4-COOCH3 0.81 Lacks nitrovinyl group at C3; reduced reactivity.
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [79660-46-1] Quinoline 6,7,8-F, 4-oxo, 3-COOEt 0.92 Quinoline core; multiple fluorines; no nitrovinyl.
Methyl 6-amino-4-indolecarboxylate [103956-00-9] Indole 6-NH2, 4-COOCH3 0.95 Amino (electron-donating) vs. nitrovinyl (electron-withdrawing).
Ethyl 4-fluoro-1H-indole-2-carboxylate [348-32-3] Indole 4-F, 2-COOEt 0.83 Fluorine and ester at different positions; no nitrovinyl.

Key Observations :

  • Substituent Position : Fluorine and ester group placement (e.g., [348-32-3]) influence electronic distribution and steric effects. The target compound’s C3 nitrovinyl group is unique among analogs, enabling distinct reactivity.
  • Functional Groups: Amino groups (e.g., [103956-00-9]) introduce electron-donating effects, contrasting with the electron-deficient nitrovinyl moiety in the target compound.

Biological Activity

(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate (CAS: 2101705-87-5) is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C12H9FN2O4
  • Molar Mass : 264.21 g/mol
  • Purity : 98%
  • Density : 1.457 g/cm³ (predicted)
  • pKa : 13.83 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluoroindole with methyl 4-bromocrotonate under basic conditions, often using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method has been optimized for yield and efficiency in laboratory settings .

Anticancer Properties

Recent studies have shown that this compound exhibits notable anticancer activity. It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HCT-116 (colon cancer) and other tumor models .

A comparative analysis of similar compounds indicates that the presence of the nitrovinyl group significantly enhances its biological activity, likely due to its ability to form reactive intermediates that interact with cellular targets.

The mechanism of action involves bioreduction of the nitrovinyl moiety, leading to reactive species that can interact with nucleophilic sites in cellular components, including proteins and nucleic acids. Additionally, the indole core structure allows for interactions with various receptors and enzymes, modulating their activities and contributing to the compound's therapeutic effects .

Case Studies

  • Inhibition Studies : A study evaluated the compound's efficacy against CDC25B phosphatase, showing significant inhibition at micromolar concentrations. This suggests a potential role in cell cycle regulation and cancer treatment .
  • Toxicological Assessment : Toxicity assays indicated that while the compound exhibits strong anticancer properties, it also requires careful evaluation of its safety profile, particularly in vivo studies .
  • Comparative Analysis : In comparison with structurally similar compounds like (E)-6-fluoro-3-(2-nitrovinyl)-1H-indole, it was found that the additional methyl ester group enhances solubility and bioavailability, which are critical for therapeutic applications .

Data Table: Biological Activity Comparison

Compound NameCAS NumberAnticancer ActivityMechanism of Action
This compound2101705-87-5Significant inhibition in HCT-116 cellsBioreduction to reactive intermediates
(E)-6-fluoro-3-(2-nitrovinyl)-1H-indoleNot availableModerate inhibitionSimilar mechanism as above
Rucaparib1082040-43-4High efficacy as PARP inhibitorTargeting DNA repair mechanisms

Q & A

Q. What synthetic methodologies are effective for preparing (E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate, and how does the nitrovinyl group influence reaction design?

The synthesis typically involves two key steps: (1) constructing the fluorinated indole core and (2) introducing the nitrovinyl group.

  • Indole Core Formation : Fluorinated indole derivatives are often synthesized via reductive cyclization of nitroarenes or palladium-catalyzed cross-coupling (e.g., Larock indole synthesis). For example, ethyl 5-fluoroindole-2-carboxylate analogs are prepared using keto ester condensations ().
  • Nitrovinyl Introduction : The (E)-2-nitrovinyl group is introduced via Wittig or Henry reactions. For instance, condensation of aldehydes with nitroethane derivatives under basic conditions (e.g., NaOEt) can yield nitrovinyl moieties. Reaction temperature (e.g., 150–190°C) and solvent choice (DMSO or DMF) critically influence regioselectivity and E/Z isomer ratios.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Core Techniques :
    • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons). 19^{19}F NMR confirms fluorine integration.
    • MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.
    • IR : Confirms functional groups (e.g., ester C=O at ~1666 cm1^{-1}, nitro groups at ~1535 cm1^{-1}).
  • Contradiction Resolution : Discrepancies in melting points or spectral data (e.g., shows variable mp for similar indoles) may arise from polymorphism or impurities. Recrystallization (e.g., cyclohexane/EtOAc) and HPLC purity checks (>97%) are recommended.

Advanced Research Questions

Q. How can E/Z selectivity during nitrovinyl group formation be optimized?

  • Reaction Conditions :
    • Use bulky bases (e.g., LDA) or polar aprotic solvents (DMSO) to favor the thermodynamically stable (E)-isomer.
    • Temperature control (e.g., 190°C in DMSO) enhances kinetic selectivity.
  • Catalysis : Transition-metal catalysts (e.g., Pd) can improve stereocontrol. For example, Heck-type couplings have been used for vinyl group installation in indole derivatives.

Q. What computational methods aid in predicting the reactivity of the nitrovinyl group in biological systems?

  • DFT Calculations : Predict electrophilic reactivity of the nitrovinyl group (e.g., Fukui indices for nucleophilic attack sites).
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes with indole-binding pockets). Fluorine’s electron-withdrawing effect enhances binding affinity in some retinoic acid analogs.

Q. How do structural analogs of this compound inform SAR studies for anticancer or antimicrobial applications?

  • Fluorine Substitution : Fluorine at position 6 increases metabolic stability and membrane permeability. Analogs like ethyl 5-fluoroindole-2-carboxylate show activity against kinase targets.
  • Nitrovinyl as a Warhead : The nitro group can act as a Michael acceptor, covalently binding to cysteine residues in enzymes. Comparative studies with non-nitrated analogs (e.g., methyl 6-fluoroindole-4-carboxylate) highlight this mechanism.

Methodological Challenges and Solutions

Q. How can researchers address low yields during indole ring closure?

  • Catalyst Screening : Pd(OAc)2_2/PPh3_3 systems improve cyclization efficiency.
  • Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 20 h for conventional heating).

Q. What strategies mitigate decomposition of the nitrovinyl group under acidic/basic conditions?

  • pH Control : Conduct reactions in neutral or weakly basic buffers.
  • Protecting Groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups).

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